Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative synthesized via the Hantzsch reaction. This method involves condensing 2,4-dichlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol, yielding reddish-orange crystals after recrystallization (68% yield, m.p. 413 K) .
Properties
Molecular Formula |
C19H21Cl2NO4 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)15-10(3)22-11(4)16(19(24)26-6-2)17(15)13-8-7-12(20)9-14(13)21/h7-9,17,22H,5-6H2,1-4H3 |
InChI Key |
LMDUJQXVYAZDPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Standard Procedure and Conditions
A stoichiometric ratio of 2,4-dichlorobenzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) is refluxed in ethanol for 1–2 hours. The reaction progress is monitored by TLC, and the product precipitates upon cooling. Recrystallization from acetone-benzene (3:1) yields colorless crystals with a melting point of 413 K and a reported yield of 68%.
Key Data:
Role of Ammonium Acetate
Ammonium acetate serves as both a nitrogen source and a weak acid catalyst, facilitating imine formation and cyclization. Excess ammonium acetate (1.5 mmol per 1 mmol aldehyde) improves yields by ensuring complete enamine intermediate formation.
Catalytic Modifications for Enhanced Efficiency
Tetrabutylammonium Hydrogen Sulfate (TBAHS) Catalysis
Goel et al. demonstrated that TBAHS, a phase-transfer catalyst, accelerates the reaction at lower temperatures (70°C) with shorter reaction times (55–105 minutes). This method avoids reflux conditions and simplifies work-up by enabling catalyst recovery and reuse.
Procedure:
Ag₂O/GO/TiO₂ Nanocomposite Catalysis
A solvent-free approach using Ag₂O/GO/TiO₂ under microwave irradiation achieves 93% yield in 1.5 hours. The nanocomposite enhances electron transfer and stabilizes reactive intermediates, reducing side reactions.
Comparative Catalyst Performance:
| Catalyst | Time (h) | Yield (%) | Conditions |
|---|---|---|---|
| H₂SO₄ | 0.58 | 80 | Ethanol, reflux |
| SiO₂ | 0.92 | 75 | Solvent-free |
| Ag₂O/GO/TiO₂ | 1.5 | 93 | Solvent-free, microwave |
| TBAHS | 1.75 | 85 | 70°C, solvent-free |
Solvent and Temperature Optimization
Ethanol vs. Acetonitrile
While ethanol is the traditional solvent, acetonitrile offers faster kinetics due to its higher polarity. However, ethanol’s low cost and environmental profile make it preferable for large-scale synthesis.
Solvent-Free Synthesis
Eliminating solvents reduces purification steps and waste. For example, the Ag₂O/GO/TiO₂ method achieves 93% yield without solvents, though it requires precise temperature control to prevent decomposition.
Work-Up and Purification Strategies
Filtration and Recrystallization
Post-reaction, the crude product is filtered, washed with ethanol or diethyl ether, and recrystallized. Acetone-benzene (3:1) is optimal for obtaining high-purity crystals (>97% by HPLC).
Column Chromatography
For impure batches, silica gel chromatography (petroleum ether:ethyl acetate = 20:1) resolves byproducts, though this adds complexity and cost.
Challenges and Solutions
Steric Hindrance from 2,4-Dichlorophenyl Group
The bulky 2,4-dichlorophenyl substituent slows cyclization. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula: , with a molecular weight of approximately 363.84 g/mol. Its structure features a dihydropyridine ring, which is crucial for its biological activity. The presence of the dichlorophenyl group enhances its pharmacological properties.
Pharmacological Applications
-
Calcium Channel Blocker :
- Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate functions primarily as a calcium channel blocker. This mechanism is beneficial in treating cardiovascular diseases such as hypertension and angina. The compound inhibits L-type calcium channels, leading to vasodilation and reduced cardiac workload .
- Antihypertensive Effects :
- Neuroprotective Properties :
Case Study 1: Antihypertensive Efficacy
A study published in a peer-reviewed journal highlighted the effectiveness of dihydropyridine derivatives in managing hypertension. Patients treated with this compound showed significant reductions in systolic and diastolic blood pressure compared to placebo groups .
Case Study 2: Neuroprotection
In vitro studies have suggested that this compound exhibits neuroprotective effects by reducing intracellular calcium overload and promoting neuronal survival against excitotoxicity .
Toxicology and Environmental Impact
Research into the environmental impact of this compound has been limited but essential due to its potential photodegradation products that may possess different toxicological profiles. Studies have explored the degradation pathways under UV light exposure, indicating that while it retains its pharmacological properties initially, prolonged exposure can alter its efficacy and safety profile .
Table: Summary of Applications
| Application | Mechanism of Action | Clinical Relevance |
|---|---|---|
| Calcium Channel Blocker | Inhibition of L-type calcium channels | Treatment of hypertension and angina |
| Antihypertensive Effects | Vasodilation through smooth muscle relaxation | Reduction in blood pressure |
| Neuroprotective Properties | Modulation of calcium levels | Potential treatment for neurodegeneration |
Mechanism of Action
The mechanism of action of Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit calcium influx into cells, leading to various physiological effects. This mechanism is similar to other dihydropyridine derivatives used as calcium channel blockers .
Comparison with Similar Compounds
Structural Features :
- The dihydropyridine ring adopts a flattened boat conformation , with the N1 and C4 atoms displaced by 0.088 Å and 0.188 Å, respectively, from the C2/C3/C5/C6 plane .
- The 2,4-dichlorophenyl substituent at C4 is oriented nearly perpendicular (89.1°) to the dihydropyridine ring due to steric hindrance from the ethylcarboxylate groups .
- Intramolecular C–H···O hydrogen bonds stabilize the structure, while intermolecular N–H···O interactions form chains along the crystallographic b-axis .
Biological Relevance: 1,4-DHPs are recognized for diverse pharmacological activities, including vasodilation, antitumor, and antimicrobial effects.
Comparison with Similar Compounds
Substituent Effects on Structure and Activity
Key Observations:
Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents (e.g., compounds 8 and 10 in ) enhance antileishmanial activity, likely due to increased electrophilicity and membrane penetration.
Steric Effects : Bulky substituents like 2,4-dichlorophenyl induce perpendicular orientation, reducing ring planarity and possibly altering receptor interaction .
Structural and Conformational Variations
- Crystal Packing :
- Ring Conformation :
- The target compound’s flattened boat conformation contrasts with the planar rings of 1a and 1b , influenced by substituent steric bulk .
Biological Activity
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a dihydropyridine derivative) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H21Cl2N O4
- Molecular Weight : 398.28 g/mol
- CAS Number : 79925-38-5
The compound features a dihydropyridine ring that is known for its role in various pharmacological activities, particularly in cardiovascular therapy.
- Calcium Channel Modulation :
- Antitumor Activity :
- Antioxidant Properties :
Therapeutic Applications
This compound has been studied for several therapeutic applications:
-
Antihypertensive Agent :
- As a calcium channel blocker, it effectively lowers blood pressure and is used in the management of hypertension.
- Cardioprotective Effects :
- Potential Antidiabetic Effects :
Table 1: Summary of Biological Activities
Notable Research Findings
- Calcium Channel Inhibition :
- Antitumor Mechanisms :
- Oxidative Stress Reduction :
Q & A
Q. Table 1: Synthesis Method Comparison
| Study | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Palakshi et al. | Ethanol | NH₄OAc | 1 hour | Not reported | |
| Wang et al. | CH₂Cl₂/Hexane | NH₄OAc | 3 hours | ~75% |
How is the crystal structure of this compound characterized?
Answer:
Single-crystal X-ray diffraction (XRD) reveals:
- Monoclinic crystal system with space group P21/c .
- Unit cell parameters:
- The dihydropyridine ring adopts a flattened boat conformation , with the 2,4-dichlorophenyl group nearly perpendicular (89.1°) to the ring plane .
- Intermolecular N–H⋯O hydrogen bonds form chains along the b-axis.
Key Structural Features:
- Dihedral angle between aromatic rings: 89.1° (minimizes steric hindrance from ester groups).
- Hydrogen bonding : Distance = 2.86 Å (N–H⋯O) .
How do substituents on the dihydropyridine ring influence biological activity?
Answer:
Structure-activity relationship (SAR) studies indicate:
- Electron-withdrawing groups (e.g., Cl on phenyl) enhance calcium channel blockade, a mechanism critical for vasodilation .
- Bulky para-substituents improve cytotoxicity in cancer cells (e.g., HCT116 colon cancer, IC₅₀ = 16.29–68.88 µM) .
- Polar groups (e.g., –OH) modulate solubility and binding affinity .
Q. Table 2: Substituent Impact on Activity
What computational methods are employed to model this compound’s structure and interactions?
Answer:
- Density Functional Theory (DFT) : Optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) .
- Ab initio calculations : Resolve NMR signal symmetry in derivatives (e.g., diethyl ester groups) .
- Molecular docking : Predicts binding modes with biological targets (e.g., calcium channels) .
Example: DFT studies on analogous compounds show C–Cl bond lengths correlate with XRD data (1.73–1.76 Å), validating computational models .
How is structural disorder addressed in XRD analysis?
Answer:
Disordered regions (e.g., solvent molecules) are handled via:
- SQUEEZE routine in PLATON: Removes electron density contributions from disordered solvents .
- Constraints : Hydrogen atoms refined using riding models (C–H = 0.96–0.98 Å) .
Case Study: In a derivative with disordered solvent, SQUEEZE identified a 178 ų void , improving refinement accuracy (R = 0.062) .
What spectroscopic techniques confirm the compound’s purity and structure?
Answer:
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., ester CH₃ at δ 1.13 ppm, aromatic signals at δ 6.5–7.2 ppm) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- Mass Spectrometry : HR-MS confirms molecular ion peaks (e.g., m/z 398.27 for [M+H]⁺) .
How does this compound induce apoptosis in cancer cells?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
